molecular formula C12H15NO2 B13335772 Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate

Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate

Cat. No.: B13335772
M. Wt: 205.25 g/mol
InChI Key: RSBPLPJKAAQLFC-GHMZBOCLSA-N
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Description

Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry It is characterized by its pyrrolidine ring, which is substituted with a phenyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a phenyl-substituted ketone, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyrrolidine-2-carboxylic acid, while reduction may produce phenylpyrrolidine-2-methanol .

Scientific Research Applications

Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis .

Biological Activity

Methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating neurological disorders. Its unique stereochemistry and structural features contribute to its biological activity and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a phenyl group at the 3-position and an ester functional group at the 2-position. The specific stereochemistry (2R,3R) plays a critical role in its biological interactions, influencing its ability to bind to various receptors and enzymes.

The biological activity of this compound is primarily linked to its interaction with molecular targets within the body. The compound can fit into enzyme active sites due to its stereochemistry, modulating enzymatic activity and influencing biochemical pathways. This interaction may lead to therapeutic effects in various biological processes, particularly in neurological functions.

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

  • Anticonvulsant Activity : Compounds with similar structures have demonstrated anticonvulsant effects, suggesting that this compound may have potential in treating epilepsy or other seizure disorders.
  • Neuroprotective Effects : The compound's ability to protect neuronal cells from damage has been noted, indicating its potential for use in neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related pyrrolidine derivatives have been tested against A549 human lung adenocarcinoma cells, showing varying degrees of cytotoxicity .

1. Anticancer Activity Assessment

A study evaluated the anticancer properties of various pyrrolidine derivatives, including those related to this compound. The compounds were tested on A549 cells with a fixed concentration of 100 µM for 24 hours. Results indicated that while some derivatives showed significant cytotoxicity, others had minimal effects compared to standard chemotherapeutics like cisplatin .

2. Neuroprotective Studies

Research focusing on the neuroprotective effects of this compound revealed its potential in safeguarding neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that the compound could enhance cell viability under stress conditions, suggesting its utility in neurodegenerative disease models.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticonvulsantPotential efficacy in seizure disorders
NeuroprotectiveProtective effects against neuronal damage
AnticancerCytotoxic effects on A549 lung adenocarcinoma cells

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (2R,3R)-3-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m1/s1

InChI Key

RSBPLPJKAAQLFC-GHMZBOCLSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCN1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(CCN1)C2=CC=CC=C2

Origin of Product

United States

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